An In-depth Technical Guide to 2,6-Dibromobenzotrifluoride
An In-depth Technical Guide to 2,6-Dibromobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dibromobenzotrifluoride (CAS No. 1214340-55-2), a key fluorinated building block in modern organic synthesis. Its unique structural features, characterized by the presence of two bromine atoms ortho to a trifluoromethyl group on a benzene ring, impart distinct reactivity and properties that are highly valuable in the design and synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document delves into the core physicochemical properties, detailed synthetic methodologies, mechanistic insights, and practical applications of this versatile intermediate, with a special focus on its emerging role in drug discovery and development.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of the fluorine atom, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after substituent for its ability to enhance the efficacy, stability, and bioavailability of drug candidates.[1] 2,6-Dibromobenzotrifluoride serves as a critical intermediate, providing a scaffold for the strategic introduction of the trifluoromethylphenyl group into a variety of molecular architectures.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,6-Dibromobenzotrifluoride is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value |
| CAS Number | 1214340-55-2 |
| IUPAC Name | 1,3-Dibromo-2-(trifluoromethyl)benzene |
| Molecular Formula | C₇H₃Br₂F₃ |
| Molecular Weight | 303.90 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not explicitly reported, but expected to be elevated due to high molecular weight. |
| Solubility | Insoluble in water; soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
Synthesis of 2,6-Dibromobenzotrifluoride: A Practical Guide
The synthesis of 2,6-Dibromobenzotrifluoride can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and mechanistically distinct pathways are detailed below: electrophilic bromination and the Sandmeyer reaction.
Route 1: Electrophilic Aromatic Bromination
This approach involves the direct bromination of a suitable benzotrifluoride precursor. The strong deactivating and meta-directing nature of the trifluoromethyl group necessitates carefully controlled reaction conditions to achieve the desired 2,6-disubstitution pattern.
Caption: Synthetic pathway via electrophilic bromination of an intermediate.
Materials:
-
2-Bromobenzotrifluoride
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) (if using Br₂)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzotrifluoride (1.0 eq) in dichloromethane.
-
Bromination:
-
Method A (using NBS): To the stirred solution, add N-bromosuccinimide (1.1 eq) in portions. Carefully add concentrated sulfuric acid (catalytic amount) dropwise. The trifluoromethyl group is a deactivating group, making electrophilic aromatic substitution challenging, thus requiring a strong acid catalyst.
-
Method B (using Br₂): Add iron(III) bromide (0.1 eq) to the solution. Slowly add bromine (1.1 eq) via the dropping funnel.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding saturated sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2,6-Dibromobenzotrifluoride.
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction provides a powerful and regioselective method for introducing a bromine atom onto an aromatic ring, starting from an amino group.[2][3][4] This multi-step process involves the diazotization of an appropriately substituted aniline, followed by a copper(I) bromide-mediated displacement of the diazonium group.
Caption: Retrosynthetic analysis suggesting a Sandmeyer reaction approach.
Note: The synthesis of the specific starting material, 2-amino-3,5-dibromobenzotrifluoride, would be a prerequisite for this route and may involve multiple steps.
Materials:
-
2-Amino-3,5-dibromobenzotrifluoride
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-3,5-dibromobenzotrifluoride (1.0 eq) in a mixture of hydrobromic acid and water. While maintaining the low temperature, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas should be observed.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the gas evolution ceases. Extract the product with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Applications in Drug Discovery and Development
The strategic placement of two bromine atoms and a trifluoromethyl group makes 2,6-Dibromobenzotrifluoride a highly versatile intermediate for the synthesis of complex pharmaceutical agents. The bromine atoms serve as handles for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[5][6][7]
Role as a Key Building Block
2,6-Dibromobenzotrifluoride allows for the introduction of a 2-(trifluoromethyl)phenyl moiety with two points of attachment for building molecular complexity. This is particularly valuable in the construction of biaryl and heteroaryl structures, which are prevalent in many classes of drugs.
Synthetic Utility in Cross-Coupling Reactions
Caption: General scheme for Suzuki-Miyaura coupling with 2,6-Dibromobenzotrifluoride.
Materials:
-
2,6-Dibromobenzotrifluoride
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (solvent system)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add 2,6-dibromobenzotrifluoride (1.0 eq), the arylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Heat the mixture to reflux (around 100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.
Note: By controlling the stoichiometry of the boronic acid and reaction conditions, selective mono- or di-arylation can be achieved.
Spectroscopic Characterization
Accurate characterization of 2,6-Dibromobenzotrifluoride is crucial for quality control and reaction monitoring. The following provides an overview of the expected spectroscopic data.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by both the bromine atoms and the trifluoromethyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Key expected signals include:
-
A quartet for the trifluoromethyl carbon (¹JCF coupling).
-
Signals for the two bromine-bearing carbons.
-
Signals for the other aromatic carbons, with splitting patterns due to C-F coupling.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[8] The fragmentation pattern will likely involve the loss of bromine atoms and potentially the trifluoromethyl group.
Safety and Handling
2,6-Dibromobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][9][10][11][12]
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
2,6-Dibromobenzotrifluoride is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern allows for the strategic construction of complex molecular architectures through reactions such as palladium-catalyzed cross-coupling. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the development of novel pharmaceuticals and other advanced materials.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
- Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet: 2-Bromo-3-fluorobenzotrifluoride.
- Fisher Scientific. (2024, January 23).
- BenchChem. (n.d.). An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline.
- TCI Chemicals. (2025, January 21).
- Spectrum Chemical. (2016, November 16).
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)
- BenchChem. (n.d.). Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS).
- Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
- ChemicalBook. (n.d.). 2-Bromobenzotrifluoride(392-83-6) 1H NMR spectrum.
- Zuno, M. T., & Tanski, J. M. (2014). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1279.
- Li, L., Zhao, S., Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2016). Ligand-Accelerated Stereoretentive Suzuki–Miyaura Coupling of Unprotected 3,3′-Dibromo-BINOL. The Journal of Organic Chemistry, 81(3), 1254–1260.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- The Role of 2-Bromobenzotrifluoride in Modern Synthesis. (2026, March 11). [Source Name].
- Royal Society of Chemistry. (n.d.).
- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum.
-
Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved from [Link]
- ChemicalBook. (n.d.). 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 13C NMR spectrum.
- Guo, P., Tao, M., Xu, W. W., Wang, A. J., Li, W., Yao, Q., Tong, J., & He, C. Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(12), 2145–2148.
- Al-Masoudi, N. A., Al-Salihi, S. A., & Al-Amiery, A. A. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824.
-
PubChem. (n.d.). 1-Bromo-2,6-difluorobenzene. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- ChemScene. (n.d.). 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene.
- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
- Ni, H., & Padwa, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6205.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 1,3-Dibromo-5-nitrobenzene.
-
Wang, C., et al. (2013). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. [Journal Name], , [Pages].
- eGyanKosh. (n.d.).
- Kerstin, F. (n.d.).
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- YouTube. (2024, September 3). Enjoyable synthesis of 1,3 -Dibromobenzene.
-
Stavber, S., & Jereb, M. (2010). Bromination of para-substituted anilines using H₂O₂–HBr system or NBS in water as a reaction medium. [Journal Name], , [Pages].
- ResearchGate. (n.d.).
- Chemistry 1000. (2018). Radicals and Mass Spectrometry (MS) Fall 2018.
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
- Google Patents. (n.d.). EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline.
- BenchChem. (n.d.).
- Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Shteingarts, V. D., & Bardin, V. V. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(19), 4536.
- Arborpharmchem. (2025, March 24).
Sources
- 1. nbinno.com [nbinno.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ie [fishersci.ie]
- 11. tcichemicals.com [tcichemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
